2-Methoxy-benzamidine

Description

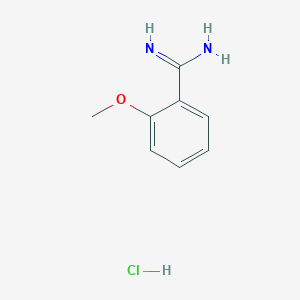

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKBLRSZGQAWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-19-0 | |

| Record name | 2-Methoxy-benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy Benzamidine

Established Synthetic Pathways for Benzamidine (B55565) Core Structures

The synthesis of the benzamidine core is a well-established area of organic chemistry, with several reliable methods available. These pathways typically begin from nitrile precursors and involve various activation and amination strategies.

Pinner Reaction Derivatives and Amidation Routes

The Pinner reaction is a cornerstone in the synthesis of amidines. tandfonline.com This method involves the acid-catalyzed reaction of a nitrile with an alcohol, typically in the presence of anhydrous hydrogen chloride (HCl), to form an imino ether hydrochloride, commonly known as a Pinner salt. orgsyn.orgorganic-chemistry.org This intermediate is then treated with ammonia to yield the corresponding amidine hydrochloride. orgsyn.org

The general mechanism proceeds as follows:

Formation of the Pinner Salt : The nitrile is treated with an alcohol and anhydrous HCl. The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by the alcohol.

Ammonolysis : The resulting imino ether hydrochloride (Pinner salt) is reacted with ammonia, which displaces the alkoxy group to form the amidine. orgsyn.org

While widely used, the Pinner reaction can have limitations, particularly with substituted benzonitriles. For instance, reports have indicated that preparing certain substituted benzamidines can be challenging, sometimes resulting in low yields. tandfonline.comfau.edu

Alternative amidation routes directly from nitriles have also been developed. One such method involves the reaction of the nitrile with hydroxylamine to form a benzamidoxime intermediate. This intermediate is subsequently reduced, often through catalytic hydrogenation, to yield the final benzamidine product. google.compatsnap.com Other approaches include the direct addition of ammonia to nitriles, although this may require harsh conditions like high pressure and can result in low yields. google.com

| Method | Starting Material | Key Reagents | Intermediate | Reference |

| Pinner Reaction | Benzonitrile | 1. Alcohol, Anhydrous HCl 2. Ammonia | Imino ether hydrochloride (Pinner Salt) | tandfonline.comorgsyn.org |

| Amidation via Oxime | Benzonitrile | 1. Hydroxylamine HCl 2. Reducing agent (e.g., Raney Ni) | Benzamidoxime | google.compatsnap.com |

Condensation Reactions Utilizing Phosphoric Anhydride

Phosphorus-based reagents are effective condensing agents in organic synthesis, capable of activating carboxylic acids and their derivatives for subsequent reactions. Polyphosphoric acid (PPA) and n-propane phosphonic acid anhydride (T3P®) are prominent examples. researchgate.netmdpi.com These reagents can facilitate the formation of amide bonds by activating a carboxylic acid, which then reacts with an amine. researchgate.net

In the context of amidine synthesis, these reagents are more commonly associated with the formation of amide precursors rather than the direct conversion of nitriles to amidines. For example, PPA has been shown to be an efficient promoter for the aldol-type condensation of amides with aldehydes to produce cinnamides. mdpi.com The mechanism involves the activation of the amide through phosphorylation, followed by enolization and subsequent reaction with the aldehyde. mdpi.com While not a direct route to benzamidines from nitriles, these condensation methods are crucial for synthesizing related structures and precursors.

Copper-Catalyzed Cascade Reactions for Benzimidazole Formation from Amidine Hydrochlorides

Amidine hydrochlorides, including 2-Methoxy-benzamidine hydrochloride, are valuable building blocks for the synthesis of more complex heterocyclic systems. One of the most significant transformations is their use in copper-catalyzed cascade reactions to form benzimidazoles. nih.govacs.orgsci-hub.se

This methodology typically involves the reaction of an amidine hydrochloride with an ortho-haloaniline or an ortho-haloacetanilide derivative. nih.govsci-hub.secore.ac.ukacs.org The reaction is catalyzed by a copper salt, such as copper(I) bromide (CuBr) or copper(I) oxide (Cu₂O), often in the presence of a base like cesium carbonate (Cs₂CO₃) and a high-boiling polar solvent like dimethyl sulfoxide (DMSO). nih.govacs.orgcore.ac.ukacs.org

The cascade process is believed to proceed through several steps:

N-Arylation : A copper-catalyzed coupling occurs between the amidine and the ortho-haloaniline derivative. acs.org

Hydrolysis : In the case of ortho-haloacetanilide substrates, the acetyl group is hydrolyzed. nih.govcore.ac.uk

Intramolecular Cyclization : The intermediate undergoes an intramolecular cyclization with the elimination of ammonia to form the stable benzimidazole ring system. nih.govacs.org

This reaction is highly efficient and provides a direct route to 2-substituted benzimidazoles, which are important scaffolds in medicinal chemistry. acs.orgcore.ac.uk

| Catalyst System | Substrates | Key Conditions | Product | Reference |

| CuBr / Cs₂CO₃ | Amidine HCl, o-haloacetanilide | DMSO, 90-120°C, No ligand required | 2-Substituted Benzimidazole | nih.govacs.orgacs.org |

| Cu₂O / Ligand / Cs₂CO₃ | Amidine HCl, o-haloaniline | DMF, 140°C | 2-Substituted Benzimidazole | sci-hub.se |

Ortho-Methoxy Substituent Specific Synthetic Considerations

The presence of a methoxy (B1213986) group at the ortho-position of the benzamidine core introduces unique steric and electronic factors that must be considered during synthesis.

Regioselectivity and Steric Effects in this compound Formation

The primary challenge in the synthesis of this compound is overcoming the steric hindrance imposed by the bulky ortho-methoxy group. rsc.org This group is positioned adjacent to the cyano group in the 2-methoxybenzonitrile precursor, potentially impeding the approach of reagents required for the transformation into an amidine.

Influence of Methoxy Group on Reaction Kinetics and Yields

The methoxy group exerts a dual electronic effect: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This electron-donating nature increases the electron density on the aromatic ring and can influence the reactivity of the nitrile group.

The increased electron density at the nitrile carbon, resulting from the methoxy group's resonance effect, can decrease its electrophilicity. This deactivation can slow down reactions that rely on nucleophilic attack at the nitrile carbon, such as the Pinner reaction. nih.gov It has been observed in other systems that electron-donating groups on the benzene (B151609) ring can decrease the reactivity of a cyano group towards Pinner-type reactions. nih.gov

Conversely, in other reaction types, such as copper-catalyzed cross-coupling reactions, the presence of an electron-donating group like a methoxy substituent can be beneficial. Studies on related condensation reactions have shown that benzaldehydes bearing electron-donating groups often provide higher yields than those with electron-withdrawing groups. mdpi.com This suggests that in transformations involving the this compound product, the electronic nature of the methoxy group could positively influence reaction kinetics and yields. The methoxy group can also participate in hydrogen bonding, which may stabilize intermediates or transition states, further influencing reaction outcomes. nih.gov

Strategies for Diversification and Derivatization of this compound Analogues

The structural framework of this compound serves as a versatile template for chemical modification. Strategies for its diversification are primarily aimed at exploring new chemical space and modulating physicochemical and pharmacological properties. Key approaches include the introduction of various heterocyclic systems, modification of the amidine's nitrogen substituents, and the application of multicomponent reactions to generate complex molecular architectures efficiently.

The introduction of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties. For benzamidine scaffolds, oxadiazole and triazole rings are of particular interest due to their ability to act as bioisosteres for amide or ester groups and their capacity to engage in hydrogen bonding.

Oxadiazoles:

The 1,2,4-oxadiazole ring can be incorporated into benzamidine analogues through multi-step synthetic sequences. A general approach involves the synthesis of a key intermediate, such as a methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate, which can then undergo cyclization with an appropriate acid chloride. nih.gov For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were synthesized via esterification, cyanation, cyclization, and aminolysis reactions. nih.gov The formation of the 1,2,4-oxadiazole core is typically achieved in a one-pot reaction where a freshly prepared acid chloride is added to a solution containing the N'-hydroxycarbamimidoyl intermediate. This mixture is then heated to induce cyclization, a method that effectively prevents the self-cyclization of the intermediate. nih.gov

Similarly, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized from benzimidazole derivatives, highlighting a potential route for creating complex heterocyclic systems attached to a core structure that could be analogous to this compound. analis.com.my This involves the intermolecular oxidative cyclization of a benzoyl hydrazide intermediate. analis.com.my

Triazoles:

The 1,2,3-triazole moiety is another prominent heterocycle integrated into benzamidine derivatives. These compounds are often synthesized for various applications, including their potential as antifungal agents. nih.govmdpi.com The synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties has been reported, demonstrating the chemical tractability of combining these two pharmacophores. mdpi.com The structural confirmation of these compounds relies on spectroscopic data, with characteristic signals in ¹H-NMR spectra for the triazole NH proton (δ 7.95–8.25 ppm) and in ¹³C-NMR for the amidine C=N carbon (δ 162–166 ppm). mdpi.com The presence of both 1,2,3- and 1,2,4-triazole isomers is possible, and their synthesis provides avenues for creating structurally diverse libraries of compounds. frontiersin.org

A study detailed the synthesis of eighteen novel benzamidine derivatives containing 1,2,3-triazole moieties. mdpi.com While this study did not specifically use the this compound starting material, the synthetic routes are applicable for its derivatization. For example, compound 16d from this series showed significant in vivo efficacy against Colletotrichum lagenarium. nih.govmdpi.com

Table 1: Examples of Synthesized Benzamidine Derivatives with Heterocyclic Moieties

| Compound ID | Heterocycle | R-Group on Benzamidine | Molecular Formula | Reference |

| 9b | 1,2,3-Triazole | 4-((4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-N-cyclohexyl | C₂₃H₂₆ClN₅O | nih.govmdpi.com |

| 16d | 1,2,3-Triazole | N-cyclohexyl-4-((4-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)methyl)-1H-1,2,3-triazol-1-yl)methyl | C₂₆H₂₉FN₈S | nih.govmdpi.com |

| 7h | 1,2,4-Oxadiazole | N-(4-(trifluoromethyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | C₂₁H₁₀Cl₃F₃N₄O₂ | nih.gov |

The diversification of the N-substituents on the benzamidine core is a critical strategy for modulating the molecule's interaction with biological targets. Similarly, the design of linkers connecting the benzamidine moiety to other chemical fragments allows for systematic exploration of the effects of size, flexibility, and geometry.

N-Substituent Modifications:

Synthetic schemes often involve the condensation of a carboxylic acid precursor with a variety of amines to generate a diverse set of amides, which can then be converted to the desired benzamidine derivatives. For example, in the synthesis of a series of 2-methoxybenzamide (B150088) derivatives, a key step was the amidation of carboxylic acid intermediates with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline. nih.gov This highlights a general strategy where various substituted anilines or other amines can be used to install a wide range of N-substituents. The choice of the amine component is crucial for tuning the properties of the final compound.

Linker Design:

The length and nature of the linker in multivalent inhibitors can significantly impact their efficacy. A study on multivalent benzamidine inhibitors of plasmin demonstrated that both valency and linker length are key parameters to optimize. d-nb.info Multivalent benzamidine inhibitors with varying linker lengths from approximately 1 to 12 nm were synthesized to systematically study their effects. The results indicated that, in general, shorter linker lengths led to stronger inhibition. d-nb.info This is attributed to an increased effective local concentration of the inhibitor and a minimized entropic penalty upon binding. This principle can be directly applied to the design of this compound analogues, where linkers can be used to attach other pharmacophores or to create multivalent constructs.

Table 2: Effect of Linker Length on Plasmin Inhibition by Bivalent Benzamidine Inhibitors

| Inhibitor | Linker Length (nm) | Inhibition Constant (Kᵢ, µM) | Reference |

| Pentamidine | ~1 | 2.1 ± 0.8 | d-nb.info |

| Bis-dPEG2 AMB | ~2 | 22.3 ± 4.5 | d-nb.info |

| Bis-dPEG4 AMB | ~2.7 | 25.1 ± 5.7 | d-nb.info |

| Bis-dPEG8 AMB | ~4.1 | 35.8 ± 12.3 | d-nb.info |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrug.nl The application of MCRs to the this compound scaffold can provide rapid access to novel analogues.

Several classical MCRs could be adapted for the derivatization of this compound or its precursors:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org A this compound derivative bearing one of these functional groups could serve as a building block. For example, an aldehyde-functionalized precursor could react with various amines, carboxylic acids, and isocyanides to yield a diverse library of complex derivatives. beilstein-journals.org

Mannich Reaction: This reaction typically involves an amine, an aldehyde, and a compound with an active hydrogen atom (like a ketone). mdpi.com It is used to synthesize β-amino carbonyl compounds. A this compound derivative could potentially be incorporated as the amine component, leading to the formation of Mannich bases with diverse structures. rsc.org

Strecker Reaction: As the first described MCR, the Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com These nitriles can be subsequently hydrolyzed to α-amino acids. This reaction could be employed to introduce amino acid-like moieties onto the this compound scaffold.

While specific examples of MCRs employing this compound as a starting material are not prominently detailed in the surveyed literature, the principles of MCRs provide a clear strategic blueprint for its future diversification. The versatility of reactions like the Ugi and Mannich syntheses allows for the combination of multiple simple starting materials to create complex products in a single, efficient step, making them highly suitable for generating libraries of novel this compound analogues for screening and development. nih.gov

Reactivity, Stability, and Mechanistic Insights of 2 Methoxy Benzamidine Systems

Hydrolytic Pathways and Environmental Stability of Benzamidinium Species

Benzamidinium compounds, the protonated form of benzamidines prevalent under physiological conditions, are susceptible to hydrolysis, particularly in aqueous basic environments. anu.edu.auresearchgate.netacs.orgnih.gov Research on unsubstituted benzamidinium chloride has established that these species undergo hydrolysis at room temperature to yield the corresponding primary amide, in this case, benzamide (B126). anu.edu.au The rate of this degradation is highly dependent on the pH of the solution. anu.edu.auacs.orgnih.gov

The stability of benzamidinium decreases significantly as the pH increases. For instance, unsubstituted benzamidinium exhibits a half-life of 300 days at a pH of 9. anu.edu.auacs.orgnih.gov However, in more alkaline conditions, the hydrolysis rate accelerates dramatically, with the half-life shortening to 6 days at pH 11 and merely 15 hours at pH 13. anu.edu.auacs.orgnih.gov This pH-dependent reactivity is attributed to the equilibrium between the protonated, less reactive benzamidinium cation and the neutral benzamidine (B55565) base. anu.edu.au

A significant finding for the environmental persistence and application of these compounds is the substantial protective effect conferred by incorporating the amidinium group into a hydrogen-bonded framework. anu.edu.auacs.orgnih.gov This structural arrangement can dramatically slow the decomposition process. researchgate.net

Hydrolysis Half-Life of Unsubstituted Benzamidinium

| pH Level | Half-Life (t₁/₂) |

|---|---|

| 9 | 300 days |

| 11 | 6 days |

| 13 | 15 hours |

Data sourced from studies on the room temperature hydrolysis of benzamidinium in aqueous base. anu.edu.auacs.orgnih.gov

Investigation of Reaction Mechanisms Involving the 2-Methoxy-benzamidine Moiety

The this compound moiety participates in a variety of chemical transformations, where its reactivity is influenced by the electronic properties of the methoxy (B1213986) group and the basicity of the amidine function.

One notable reaction involves the one-step conversion of 2-amino-N′-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. acs.org In this synthesis, the electronic nature of substituents on the benzamidine ring affects the reaction yields. The use of electron-rich dimethoxy-substituted benzamidines resulted in moderate yields of the corresponding iminoquinazolines (53% and 61%). acs.org A subsequent reaction demonstrated that treating a related 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile with sodium hydroxide (B78521) in methanol (B129727) quantitatively yields 2-methoxy-3-phenylquinazolin-4(3H)-imine, showcasing a specific transformation pathway for this structural class. acs.org

The basicity of the amidine group plays a critical role in its reaction mechanisms. In a study comparing the reaction of 2-dimethoxymethyl-3-methoxypropiononitrile with benzamidine and the less basic acetamidine (B91507), a significant difference in the major reaction pathway was observed. oup.com This highlights that the electronic character of the amidine's substituent directly influences the reaction course. oup.com

Furthermore, the electron-donating nature of the methoxy group has been shown to affect reaction rates in other contexts. In the synthesis of N-substituted aroyl benzamidines via a self-condensation reaction, electron-donating groups like methoxy were found to facilitate the reaction. arkat-usa.org Conversely, in the copper-catalyzed synthesis of benzimidazoles from amidine hydrochlorides and o-haloanilines, benzamidines with electron-donating groups, such as p-methoxy benzamidine hydrochloride, provided lower yields (43%) compared to those with electron-withdrawing groups. sci-hub.se

Selected Reactions Involving Methoxy-Benzamidine Derivatives

| Reactants | Key Reagents/Conditions | Product Type | Influence of Methoxy Group | Reference |

|---|---|---|---|---|

| Dimethoxy-substituted 2-amino-N′-arylbenzamidines + 4,5-dichloro-1,2,3-dithiazolium chloride | Hünig's base | Iminoquinazolines | Electron-rich nature leads to moderate yields (53-61%). | acs.org |

| Benzamidine + 2-dimethoxymethyl-3-methoxypropiononitrile | - | Pyrimidine derivatives | Higher basicity compared to acetamidine alters the major reaction pathway. | oup.com |

| p-Methoxy benzamidine hydrochloride + o-iodoaniline | Cu₂O, Cs₂CO₃, DMF | Benzimidazole | Electron-donating group results in a lower yield (43%) compared to electron-withdrawing groups. | sci-hub.se |

Elucidation of Structure and Bonding Through Advanced Characterization Techniques

The precise structure and bonding of this compound systems have been elucidated through various advanced characterization methods, with single-crystal X-ray diffraction being particularly insightful.

A detailed structural analysis of the molecular salt benzamidinium 2-methoxybenzoate (B1232891) provides a clear picture of the benzamidinium cation. nih.gov In the solid state, the amidinium group (C(NH₂)₂) is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of 5.34 (12)°. nih.gov Crucially, the two C-N bond lengths within the amidinium moiety are very similar, measured at 1.3070 (17) Å and 1.3145 (16) Å. nih.gov This similarity in bond lengths is strong evidence for the delocalization of π-electrons across the N-C-N fragment, indicating significant double-bond character for both C-N bonds. nih.gov

In the crystal structure of this salt, the benzamidinium cations and 2-methoxybenzoate anions are connected by charge-assisted hydrogen bonds (N⁺—H⋯O⁻) to form centrosymmetric ionic dimers. nih.gov These dimers are further linked into ribbons by additional hydrogen bonds. nih.gov

Other spectroscopic techniques are routinely used to characterize benzamidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, with specific chemical shifts corresponding to the aromatic, methoxy, and amidine protons and carbons. nih.govrsc.org Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, with characteristic absorption bands for C=N stretching (around 1680 cm⁻¹), aromatic C=C bonds, and C-O-C ether linkages. nih.gov Mass spectrometry is employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds. nih.gov

Structural Data for the Benzamidinium Cation in Benzamidinium 2-Methoxybenzoate

| Structural Parameter | Value |

|---|---|

| C-N Bond Length 1 | 1.3070 (17) Å |

| C-N Bond Length 2 | 1.3145 (16) Å |

| Dihedral Angle (Amidinium Group vs. Benzene Ring) | 5.34 (12)° |

Data from single-crystal X-ray diffraction analysis. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methoxy Benzamidine Interactions

Quantum Chemical Approaches to Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-Methoxy-benzamidine. nih.govaps.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical properties. aps.org

Calculations can predict a range of electronic properties that are crucial for understanding molecular interactions. jstar-research.com For instance, the distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights regions that are electron-rich or electron-poor. In this compound, the nitrogen atoms of the amidine group and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich, making them likely sites for hydrogen bonding and protonation.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Quantum chemical models can compute these values, along with other reactivity descriptors, to predict how this compound will behave in different chemical environments. nih.govrsc.org

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical values for similar aromatic compounds calculated using DFT methods (e.g., B3LYP/6-311+G(d,p)). nih.gov

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.3 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.2 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| MEP Minimum | -45 kcal/mol | Localized on amidine nitrogens, indicating the primary site for electrophilic attack or protonation. |

Molecular Docking and Simulation of this compound Binding Events

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. biorxiv.orgplos.org For this compound, docking studies can identify its most likely binding pose within the active site of a target enzyme, like a serine protease. The benzamidine (B55565) moiety is a well-known inhibitor of proteases like trypsin and matriptase, where it mimics the natural substrate by forming key interactions with residues in the binding pocket. plos.orgresearchgate.net Docking algorithms score different poses based on factors like electrostatic interactions and shape complementarity to estimate the binding affinity. researchgate.net

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the binding event. biorxiv.org MD simulations calculate the movements of atoms over time by integrating Newton's equations of motion, allowing researchers to observe the stability of the docked pose and the conformational changes in both the ligand and the protein. researchgate.netmdpi.com Analysis of MD trajectories can reveal the root mean square deviation (RMSD) of the ligand from its initial pose, which indicates binding stability, and the root mean square fluctuation (RMSF) of protein residues, highlighting flexible regions. biorxiv.orgresearchgate.net These simulations, often run for hundreds of nanoseconds or longer, provide a more accurate assessment of the binding free energy and the specific interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the complex. biorxiv.orgresearchgate.net

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Serine Protease Based on typical results for benzamidine derivatives binding to proteases like trypsin or matriptase. plos.orgresearchgate.net

| Parameter | Method | Result | Interpretation |

| Binding Energy | Molecular Docking | -7.5 kcal/mol | Predicts a favorable binding affinity to the active site. plos.org |

| Key Interactions | Molecular Docking | Hydrogen bonds with Asp189; Pi-pi stacking with His57. | The amidine group forms critical salt-bridge and hydrogen bond interactions in the S1 pocket. plos.org |

| Ligand RMSD | MD Simulation (100 ns) | 1.8 Å | The ligand remains stably bound in the predicted pose throughout the simulation. researchgate.net |

| Protein RMSF | MD Simulation (100 ns) | Low fluctuation in active site residues | The binding site residues remain stable upon ligand binding. |

Conformational Landscape Analysis and Energetic Profiles

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of the molecule and the energy barriers for converting between them. nih.gov For this compound, key flexible bonds include the C-C bond connecting the phenyl ring to the amidine group and the C-O bond of the methoxy substituent.

Computational methods can systematically explore the conformational landscape by performing torsional potential energy scans. jstar-research.com This involves rotating specific dihedral angles in small increments and calculating the molecule's energy at each step. The resulting energy profile reveals the low-energy minima, corresponding to stable conformers, and the high-energy maxima, representing transition states. whiterose.ac.uk The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates population to the free energy of each state. nih.gov Understanding which conformers are most prevalent is crucial, as only specific conformations may be able to fit into a protein's binding site. For instance, the planarity between the phenyl ring and the amidine group can significantly impact binding interactions.

Table 3: Relative Energies of Key this compound Conformers (Illustrative) This table illustrates hypothetical energy differences for rotation around the phenyl-amidine bond.

| Conformer | Dihedral Angle (Amidine-Phenyl) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| A (Planar) | 0° | 1.5 | 9% |

| B (Twisted) | 30° | 0.0 | 75% |

| C (Perpendicular) | 90° | 4.0 | <1% |

In Silico-Aided Structure-Activity Relationship (SAR) Elucidation

In silico methods are pivotal in elucidating the Structure-Activity Relationship (SAR) for a series of compounds. SAR studies aim to identify how specific chemical features of a molecule contribute to its biological activity. nih.govresearchgate.net For this compound, computational SAR would involve comparing its properties and predicted activity against a set of structurally similar benzamidine derivatives.

By building computational models, researchers can correlate molecular descriptors with observed biological activity. nih.gov These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or hydrophobic (e.g., LogP). For example, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to understand how the position and nature of substituents on the phenyl ring affect binding affinity to a particular target. rsc.org

The methoxy group at the 2-position (ortho-position) in this compound is a key feature for SAR analysis. nih.gov Computationally, its effect can be dissected:

Electronic Effect: The oxygen's lone pairs can donate electron density to the ring, modulating the electronic properties of the entire molecule.

Steric Effect: The group's size can influence the preferred conformation of the amidine group and how the molecule fits into a binding pocket.

Solvation Effect: The methoxy group can influence the molecule's solubility and desolvation penalty upon binding.

By comparing the computed properties and predicted binding affinities of this compound with unsubstituted benzamidine, 3-methoxy-benzamidine, and 4-methoxy-benzamidine, a clear SAR can be established, guiding the design of more potent or selective inhibitors. nih.govnih.gov

Biological Activity and Pharmacological Profiles of 2 Methoxy Benzamidine Derivatives

Enzymatic Inhibition Studies: Serine Protease Modulation

Derivatives of benzamidine (B55565) have been identified as competitive inhibitors of serine proteases, a class of enzymes crucial to various physiological processes. nih.gov These compounds, including 2-Methoxy-benzamidine analogues, primarily target the active site of enzymes like trypsin, thrombin, and plasmin. nih.govd-nb.info

Benzamidine derivatives demonstrate competitive inhibition against several serine proteases, meaning they bind to the active site of the enzyme, preventing the natural substrate from binding. nih.govscielo.br The inhibitory activity, often quantified by the inhibitor constant (Ki), varies depending on the specific derivative and the target enzyme. exlibrisgroup.com Comparative studies have revealed that while there are parallels in the inhibition of trypsin, plasmin, and thrombin by these compounds, there are also notable differences in structure-activity relationships, suggesting variations in the primary and secondary binding sites of these similar enzymes. nih.govexlibrisgroup.com

For instance, compounds such as 4-amidinophenylpyruvic acid, 4-aminobenzamidine, and 4-amidinobenzoic acid benzyl ester have been identified as particularly potent inhibitors of all three enzymes. exlibrisgroup.com The potency of inhibition is influenced by the valency and the length of linkers in multivalent benzamidine molecules; higher valency and shorter linkers generally lead to stronger inhibition by increasing the effective local concentration of the inhibitor. d-nb.info This principle allows for the optimization of multivalent benzamidines to selectively inhibit a desired serine protease. d-nb.info

The inhibitory mechanism of benzamidine derivatives is rooted in their structural ability to mimic the natural substrates of serine proteases. The positively charged amidine group is a key feature, allowing it to interact with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. scielo.brmdpi.com

This interaction is primarily an electrostatic one, anchoring the inhibitor within the active site. scielo.br Additionally, the aromatic ring of the benzamidine molecule engages in hydrophobic interactions with the specificity site of the enzyme's active center. scielo.br The substituent groups on the benzamidine ring can further influence these hydrophobic and charge-charge interactions, thereby altering the inhibitory potency. d-nb.info Quantum mechanics/molecular mechanics (QM/MM) studies have been used to analyze and reproduce the experimental binding energies of benzamidine derivatives to trypsin, confirming the importance of these interactions for inhibitory activity. mdpi.com The design of specific serine protease inhibitors often leverages these structural insights to create compounds with high affinity and specificity for a target enzyme. nih.gov

Antimicrobial Efficacy Investigations of this compound Analogues

Analogues of this compound have been investigated for their potential as antimicrobial agents, showing a range of activities against various pathogens, including bacteria, fungi, and protozoa.

Novel benzamidine analogues have demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have reported minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL against various pathogens. mdpi.comnih.govdntb.gov.ua For example, certain synthesized esters of benzamidine showed MIC values of 125 µg/mL against S. aureus, 52.08 µg/mL against S. epidermidis, and 62.5 µg/mL against P. aeruginosa. mdpi.comnih.gov

Hydrazide derivatives have also shown noteworthy inhibition, particularly against Porphyromonas gingivalis, a key pathogen in periodontal disease, with MIC values of 62.5 µg/mL. nih.gov Furthermore, novel imino bases of benzamidine exhibited excellent growth inhibition against P. gingivalis and, in some cases, better inhibition against P. aeruginosa than standard antibiotics used as controls. mdpi.com The antimicrobial potential of these derivatives supports their exploration for applications in treating bacterial infections like periodontitis. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamidine Derivatives Against Various Bacteria

Benzamidine derivatives, particularly those incorporating 1,2,3-triazole moieties, have been synthesized and evaluated for their fungicidal activities. mdpi.com While in vitro activity against fungi like Colletotrichum lagenarium and Botrytis cinerea was found to be weak in some studies, several compounds displayed excellent antifungal efficacy in vivo. mdpi.com

For instance, at a concentration of 200 μg/mL, one derivative (compound 9b) showed 79% efficacy in vivo against C. lagenarium. mdpi.com Another derivative (compound 16d) demonstrated 90% efficacy against the same fungus, which was superior to the commercial fungicide carbendazim (85% efficacy). mdpi.com The nature of the substituent groups on the 1,2,3-triazole ring significantly influences the antifungal activity, with nitrophenoxyl groups generally conferring higher activity than hydroxymethyl groups against C. lagenarium. mdpi.com

Table 2: In Vivo Antifungal Efficacy of Benzamidine Derivatives

The benzamidine nucleus is a recognized pharmacophore in the development of new drug candidates against protozoan diseases, including trypanosomiasis and leishmaniasis. nih.gov Aromatic diamidines, which include benzamidine derivatives, have been a significant area of research for treating these neglected tropical diseases. nih.gov The chemical features of these compounds often resemble those of existing drugs like pentamidine, which is used to treat African Trypanosomiasis and antimony-resistant leishmaniasis. nih.gov

Research has involved incorporating a benzamidine moiety into larger molecular structures to enhance antiparasitic activity. nih.gov For example, new series of compounds have been developed where a benzimidazole or indole moiety is introduced within a three-aromatic spacer to distance two terminal amidine groups, showing promise in mouse models of African trypanosomiasis. nih.gov These findings underscore the potential of benzamidine-based structures as a starting point for the discovery of more effective treatments for these parasitic infections. mdpi.com

Anti-inflammatory Response Modulation

Derivatives of this compound have shown potential in modulating inflammatory responses through various mechanisms. The benzamidine and benzamide (B126) moieties are recognized pharmacophores that can interact with key players in the inflammatory cascade.

Cyclooxygenase (COX) Pathway Perturbation

Although direct studies on this compound are scarce, the broader class of benzimidazole derivatives, which share structural similarities, has been investigated for anti-inflammatory effects. Some of these derivatives have been shown to interact with the cyclooxygenase (COX) pathway, a key enzymatic system in the production of pro-inflammatory prostaglandins mdpi.comnih.govresearchgate.net. The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes researchgate.net. For instance, certain benzimidazole derivatives have demonstrated the ability to inhibit COX-2, an isoform of the enzyme that is often upregulated during inflammation mdpi.com. This suggests that derivatives of this compound could potentially exert anti-inflammatory effects through similar mechanisms, though specific research is required to confirm this hypothesis.

Modulation of Inflammatory Mediators

Beyond the COX pathway, the anti-inflammatory potential of related benzamide and nicotinamide compounds has been linked to the inhibition of key inflammatory mediators. Research has shown that these compounds can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a potent pro-inflammatory cytokine nih.gov. This inhibition is thought to occur through the regulation of the transcription factor NF-kappaB, which plays a central role in the inflammatory response nih.gov. Studies on certain benzamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha production in animal models nih.gov. While these findings are promising, further investigation is needed to determine if this compound and its specific derivatives share these immunomodulatory properties.

Anticoagulant Properties and Hemostatic Pathway Interactions

A significant area of investigation for benzamidine derivatives is their potential as anticoagulants. This activity is primarily attributed to their ability to inhibit key enzymes in the coagulation cascade, most notably Factor Xa nih.govnih.govdrugs.com. Factor Xa is a critical serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade nih.gov. By inhibiting Factor Xa, these compounds can effectively block the amplification of the coagulation process ahajournals.orgeurofins-biomnis.com.

The development of potent and selective Factor Xa inhibitors is a major focus in the search for new antithrombotic agents nih.gov. Several benzamidine-based compounds have been designed and synthesized as highly potent inhibitors of this enzyme nih.gov. The general structure of these inhibitors often includes a benzamidine moiety which interacts with the S1 pocket of the Factor Xa enzyme. While specific data on this compound is not available, the established role of the benzamidine scaffold in Factor Xa inhibition suggests that its derivatives could be promising candidates for the development of novel anticoagulants.

Cell Proliferation Modulation and Anticancer Screening

The modulation of cell proliferation and the potential for anticancer activity represent another important facet of the pharmacological profile of this compound derivatives. Various studies have highlighted the antiproliferative effects of benzimidazole and benzamide derivatives against a range of cancer cell lines researchgate.netnih.gov.

One notable derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis nih.gov. This compound was found to upregulate the expression of death receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin, both in vitro and in vivo nih.gov. These findings suggest a potential therapeutic application for this derivative in overcoming TRAIL resistance in colon cancer.

Furthermore, the benzimidazole scaffold, which is structurally related to the core of this compound, is a key component of many compounds with demonstrated anticancer activity researchgate.netnih.gov. These compounds have been shown to act through various mechanisms, including the induction of apoptosis and cell cycle arrest nih.gov. The structure-activity relationship studies of these derivatives often highlight the importance of specific substitutions on the benzimidazole ring for their anticancer potency researchgate.net.

In Vitro Cytotoxicity and Biocompatibility Assessments (e.g., HEK-293 cells)

The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent. Studies on various heterocyclic derivatives of benzamidine have been conducted to assess their toxicity against normal cell lines, such as human embryonic kidney (HEK-293) cells nih.gov.

In general, these studies have indicated that many benzamidine derivatives exhibit minimal to no cytotoxicity against HEK-293 cells at concentrations where they show significant biological activity nih.gov. For example, a study on novel heterocyclic derivatives of benzamidine synthesized for their potential application in treating periodontal disease found that the compounds had minimal cytotoxicity against HEK-293 cells nih.gov. The cell viability was observed to be greater than 70% even at higher concentrations of some of the tested compounds nih.gov. These findings suggest a favorable biocompatibility profile for the benzamidine scaffold and its derivatives, which is an encouraging characteristic for their further development as therapeutic agents.

Table 1: Summary of Biological Activities of this compound Derivatives and Related Compounds

| Biological Activity | Compound Class/Derivative | Key Findings | References |

|---|---|---|---|

| Anti-inflammatory | Benzimidazole derivatives | Inhibition of COX-2 | mdpi.com |

| Benzamides/Nicotinamides | Inhibition of TNF-alpha and NF-kappaB | nih.gov | |

| Anticoagulant | Benzamidine derivatives | Inhibition of Factor Xa | nih.govnih.gov |

| Anticancer | 2-methoxy-5-amino-N-hydroxybenzamide | Sensitizes colon cancer cells to TRAIL-induced apoptosis | nih.gov |

| Benzimidazole derivatives | Induction of apoptosis and cell cycle arrest | researchgate.netnih.gov |

| Cytotoxicity | Heterocyclic benzamidine derivatives | Minimal cytotoxicity against HEK-293 cells | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-amino-N-hydroxybenzamide |

| Benzamidine |

| Benzamide |

Medicinal Chemistry Principles and Drug Design Applications of 2 Methoxy Benzamidine

2-Methoxy-benzamidine as a "Privileged Structure" in Drug Discovery

A "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets through judicious modification. While the broader benzamidine (B55565) class is well-established as a privileged scaffold for targeting serine proteases, the this compound core has emerged as a versatile template for developing inhibitors for other important target classes. Its utility has been notably demonstrated in the development of potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial target in oncology.

The Hh signaling pathway plays a significant role in embryonic development and its aberrant activation is linked to the development and metastasis of various cancers. The Smoothened (Smo) receptor is a key protein in this pathway, making it an attractive target for anticancer drug development. Researchers have successfully utilized the 2-methoxybenzamide (B150088) scaffold as a central connecting unit to design novel and potent Smo inhibitors nih.govsemanticscholar.org. The selection of this scaffold was based on its ability to orient attached pharmacophoric groups—an imidazole group (Part A) and a substituted aryl amide (Part B)—in a conformation favorable for binding to the Smo receptor. This successful application in a non-protease target class highlights the scaffold's versatility and supports its status as a privileged structure in drug discovery.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Systematic studies have provided valuable insights into the structure-activity relationships (SAR), guiding the design of more potent compounds.

A key study in the development of Hedgehog pathway inhibitors involved the synthesis and evaluation of a series of 2-methoxybenzamide derivatives, revealing critical SAR insights. The general structure consists of an imidazole-containing portion (Part A) and a substituted aryl amide portion (Part B), connected by the 2-methoxybenzamide linker.

Initial findings indicated that phenyl imidazole analogues were more potent than their benzimidazole counterparts, suggesting that a ring-opening modification of the benzimidazole was beneficial for activity nih.gov. Further analysis focused on the substituents on the aryl amide ring (Part B). It was observed that the type and position of halogen substituents significantly influenced inhibitory activity against the Gli-luciferase reporter assay, which measures Hh pathway inhibition.

For instance, a monochlorine substituent at the 4-position of the aryl amide ring (Compound 17 ) showed good activity with a half-maximal inhibitory concentration (IC50) of 0.12 μM. In contrast, a dichloro-substituted analogue (Compound 22 ) was less potent (IC50 = 0.49 μM). The introduction of a trifluoromethyl group at the 4-position (Compound 21 ) resulted in the most potent compound in the series, with an IC50 of 0.03 μM, an activity level comparable to the positive control, GDC-0449 (Vismodegib) nih.govsemanticscholar.org. This indicates a strong preference for a potent electron-withdrawing group at this position.

| Compound | Part A | Part B (Substituent R) | Gli-luc Reporter IC50 (μM) |

|---|---|---|---|

| 11 | Benzimidazole | 4-Cl | 0.29 |

| 17 | Phenyl imidazole | 4-Cl | 0.12 |

| 18 | Phenyl imidazole | H | 0.24 |

| 20 | Phenyl imidazole | 4-F | 0.21 |

| 21 | Phenyl imidazole | 4-CF3 | 0.03 |

| 22 | Phenyl imidazole | 3,4-diCl | 0.49 |

| GDC-0449 (Control) | - | - | 0.03 |

The 2-methoxybenzamide scaffold was specifically chosen as an advantageous connector between the two pharmacophoric parts of the Hedgehog pathway inhibitors nih.gov. Molecular modeling studies of a previously identified lead compound suggested that replacing a pyridine ring with a 2-methoxyphenyl group could introduce two additional hydrogen bonds with key amino acid residues, Tyr394 and Arg400, in the binding pocket of the Smo receptor semanticscholar.org. This strategic placement of the methoxy (B1213986) group is intended to enhance binding affinity by acting as a hydrogen bond acceptor. The submicromolar to nanomolar potency of the entire synthesized series validates the effectiveness of the 2-methoxybenzamide core in promoting potent inhibition of the Hh pathway, confirming its crucial role in the pharmacological activity of these compounds nih.govsemanticscholar.org.

Lead Optimization and Design of Novel Therapeutic Agents

Lead optimization is an iterative process where a "hit" or "lead" compound with initial activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The development of the aforementioned Hedgehog pathway inhibitors serves as a clear example of lead optimization centered on the this compound scaffold.

The starting point for this optimization effort was a lead compound (compound 3 in the source) which already showed some Hh pathway inhibition semanticscholar.org. The design of the new series involved replacing a pyridine linker in the lead compound with the 2-methoxybenzamide scaffold. This modification was a rational design choice based on molecular docking simulations that predicted improved interactions with the Smo receptor semanticscholar.org.

The subsequent synthesis and testing of derivatives with various substituents on the aryl amide portion (as detailed in the SAR section) represents a classic lead optimization cycle. This process successfully improved the potency by an order of magnitude, from an IC50 of 0.29 μM for the initial benzimidazole derivative (11 ) to 0.03 μM for the optimized phenyl imidazole compound 21 nih.gov. This demonstrates how the this compound core can serve as a foundational element in a lead optimization campaign to produce a highly potent drug candidate.

Molecular Recognition and Ligand-Protein Interaction Mechanisms

The efficacy of a drug molecule is fundamentally determined by its ability to recognize and interact with its biological target. For derivatives of this compound, these interactions are governed by a combination of non-covalent forces.

Molecular docking studies of 2-methoxybenzamide derivatives within the binding site of the Smo receptor have provided detailed insights into their binding mode semanticscholar.org. The model reveals several key interactions:

Hydrogen Bonding: The methoxy group of the central scaffold is predicted to form two hydrogen bonds with the residues Tyr394 and Arg400. This interaction is crucial for anchoring the ligand in the correct orientation within the binding pocket.

π-π Stacking: The aromatic rings of the scaffold and its substituents can engage in π-π stacking interactions with aromatic residues in the protein, such as tyrosine or phenylalanine, further stabilizing the ligand-protein complex.

In the case of the most potent compound, 21 , the docking model showed that the trifluoromethylphenyl group (Part B) is positioned in a hydrophobic pocket of the receptor. The imidazole moiety (Part A) is also involved in crucial interactions. This multi-point binding, facilitated by the geometry of the this compound linker, explains the high affinity and potent inhibitory activity observed for these compounds. The ability of this scaffold to present its appended functional groups in a manner that allows for simultaneous hydrogen bonding and hydrophobic interactions is key to its success in molecular recognition.

Advanced Analytical Methodologies for 2 Methoxy Benzamidine Research

Chromatographic Separation Techniques and Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantitative analysis of 2-Methoxy-benzamidine from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose.

A robust HPLC method for the quantitative determination of this compound would typically employ a reversed-phase approach. This technique separates compounds based on their hydrophobicity.

Method Parameters: A common setup would involve a C18 column, which is a silica-based stationary phase modified with octadecylsilyl groups, providing a nonpolar environment. The separation of this compound can be achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH and ensure the reproducibility of the retention time.

For optimal separation, a gradient elution may be employed, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. This allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region, typically around 254 nm.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running a series of standards of known this compound concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The method's performance is validated by assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and purity assessment of this compound. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. Commercial suppliers of this compound hydrochloride often use NMR to confirm the purity of their products. jk-sci.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet at a more upfield position (around δ 3.8-4.0 ppm). The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and exchange with solvent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The carbon of the amidine group would be found in the highly deshielded region of the spectrum (around 160-170 ppm). The aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbon attached to the methoxy group appearing at a characteristically high field. The methoxy carbon itself would give a signal around δ 55-60 ppm.

| ¹H NMR - Predicted Chemical Shifts (δ ppm) | ¹³C NMR - Predicted Chemical Shifts (δ ppm) |

| Aromatic Protons: 7.0 - 8.0 (multiplet) | Amidine Carbon: ~165 |

| Methoxy Protons (-OCH₃): ~3.9 (singlet) | Aromatic Carbons: 110 - 160 |

| Amidine Protons (-NH₂): Broad singlet | Methoxy Carbon (-OCH₃): ~56 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of the different bonds within the molecule.

The spectrum would be characterized by a strong absorption band for the C=N stretching of the amidine group, typically in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine in the amidine group would appear as one or two bands in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group would give rise to a strong absorption band around 1240-1260 cm⁻¹. The aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amidine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Methoxy) | < 3000 |

| C=N Stretch (Amidine) | 1640 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1240 - 1260 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound (C₈H₁₀N₂O), the expected monoisotopic mass is approximately 150.08 Da. uni.lu In mass spectrometry, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For the hydrochloride salt, the molecular ion of the free base would be observed.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. A likely fragmentation pathway for this compound would involve the loss of the methoxy group (•OCH₃) or the amidine group (•C(NH)NH₂). The fragmentation of the aromatic ring can also lead to characteristic ions. Analysis of these fragment ions helps to confirm the structure of the molecule.

| Ion | Predicted m/z |

| [M+H]⁺ | 151.0866 |

| [M+Na]⁺ | 173.0685 |

| [M-H]⁻ | 149.0720 |

X-ray Diffraction for Crystalline Structure Determination

Development and Validation of Stability-Indicating Analytical Procedures

The development and validation of stability-indicating analytical procedures are crucial for assessing the intrinsic stability of a drug substance like this compound. researchgate.net A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. ijcrt.orgchromatographyonline.com The primary goal is to provide evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light. ajpaonline.com High-performance liquid chromatography (HPLC) is a frequently utilized technique for this purpose due to its ability to separate, detect, and quantify the API and its related degradants. researchgate.net

The process involves two key phases: forced degradation studies to generate potential degradation products and subsequent method development and validation to ensure the procedure is suitable for its intended use. biomedres.usnih.gov

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov This is essential to understand the degradation pathways and to produce the degradation products necessary for demonstrating the specificity of the analytical method. biomedres.usnih.gov The typical stress conditions applied to this compound would involve the following:

Acid and Base Hydrolysis: The substance is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures. This helps to determine the susceptibility of the molecule to hydrolysis. nih.gov

Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), is used to investigate the potential for oxidative degradation. nih.gov

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) to assess its thermal stability. japsonline.com

Photodegradation: The substance is exposed to controlled UV and visible light to determine its photosensitivity, as recommended by ICH guidelines. ajpaonline.combiomedres.us

The goal of these studies is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradation products without completely destroying the molecule. chromatographyonline.com The samples generated from these stress conditions are then used to develop and validate the separation method.

Method Development and Validation

Following forced degradation, a chromatographic method, typically reverse-phase HPLC (RP-HPLC), is developed to resolve this compound from all the generated degradation products. chromatographyonline.com The method is then validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability, accuracy, and consistency. nih.govscielo.br

The validation process assesses several key performance parameters:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. usp.org The separation of the this compound peak from all degradation product peaks in the chromatograms from the forced degradation samples demonstrates specificity. chromatographyonline.com

Linearity: Linearity is the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. usp.org This is typically evaluated by analyzing a series of dilutions of a standard solution.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

|---|---|

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751235 |

| 75 | 1126890 |

| 100 | 1502500 |

| 125 | 1878125 |

Correlation Coefficient (r²): >0.999

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of the analyte (spiking) to a placebo or blank matrix. gavinpublishers.com The acceptance criterion for recovery is typically within 98.0% to 102.0%. gavinpublishers.com

Table 2: Illustrative Accuracy (Recovery) Data

| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|

| 40 (80%) | 39.6 | 99.0% |

| 50 (100%) | 50.3 | 100.6% |

| 60 (120%) | 59.5 | 99.2% |

Mean % Recovery: 99.6%

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days or with different analysts. The results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. japsonline.com

Table 3: Illustrative Precision Data

| Parameter | Concentration (µg/mL) | Measured Peak Area (%RSD) |

|---|---|---|

| Repeatability | 50 | 0.8% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. japsonline.comscielo.br These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 4: Illustrative Robustness Study

| Parameter Varied | Variation | %RSD of Results |

|---|---|---|

| Flow Rate (mL/min) | 0.9 (-10%) | 1.1% |

| 1.1 (+10%) | 1.3% | |

| Mobile Phase pH | 6.8 (-0.2) | 0.9% |

By successfully completing these validation steps, a stability-indicating analytical procedure for this compound can be established, ensuring that the method is fit for its purpose in monitoring the stability and quality of the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Frontiers and Future Directions for 2 Methoxy Benzamidine

Integration into Supramolecular Chemistry and Materials Science

The benzamidine (B55565) functional group, with its capacity for hydrogen bonding and coordination with metal ions, makes 2-Methoxy-benzamidine a promising building block in the field of supramolecular chemistry and materials science. The presence of the ortho-methoxy group can further influence the directionality and strength of these non-covalent interactions, potentially leading to the formation of novel supramolecular assemblies with unique properties.

Future research could explore the use of this compound in the design and synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amidine group can act as a bidentate or monodentate ligand to coordinate with various metal centers. The methoxy (B1213986) group could influence the steric and electronic environment of the coordination site, potentially leading to the formation of MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and separation technologies.

Crystal Engineering: The interplay of hydrogen bonding from the amidine group and weaker interactions from the methoxy group could be exploited to control the packing of molecules in the solid state. researchgate.net This could lead to the design of new crystalline materials with desired physical properties, such as nonlinear optical activity or specific mechanical responses. The study of self-assembly of methoxy-substituted aromatic molecules has shown that these groups can induce aggregation through hydrogen bonds, a principle that could be applied to this compound. researchgate.net

Functional Materials: By incorporating this compound into larger molecular structures, it may be possible to create materials with interesting electronic or photophysical properties. The methoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic system, which could be beneficial for applications in organic electronics.

Exploration of Novel Biological Targets and Therapeutic Indications

The benzamidine scaffold is a well-established pharmacophore, known for its ability to inhibit serine proteases. wikipedia.orgselleckchem.comsigmaaldrich.com The introduction of a methoxy group at the ortho position of the benzene (B151609) ring can significantly alter the molecule's steric and electronic properties, potentially leading to novel biological activities and therapeutic applications.

A particularly promising area of investigation is the potential for this compound derivatives to act as inhibitors of the Hedgehog (Hh) signaling pathway. nih.govrsc.orgsemanticscholar.orgrsc.org Aberrant activation of the Hh pathway is implicated in the development of various cancers. nih.govsemanticscholar.orgrsc.org A recent study on 2-methoxybenzamide (B150088) derivatives has shown that this scaffold is advantageous for Hh pathway inhibition, with one derivative exhibiting a nanomolar IC50 value. nih.govrsc.org This suggests that the corresponding this compound derivatives could also be potent inhibitors of this pathway and warrant further investigation as potential anti-cancer agents.

Future research should focus on:

Screening against a panel of serine proteases: To determine the inhibitory profile of this compound and its derivatives. This could lead to the discovery of selective inhibitors for proteases involved in diseases such as thrombosis, inflammation, and cancer. nih.gov

Investigation as Hedgehog signaling pathway inhibitors: Synthesis and biological evaluation of a library of this compound derivatives to explore their potential as anti-cancer agents targeting the Smoothened (Smo) receptor. nih.govrsc.orgsemanticscholar.orgrsc.org

Exploration of other biological targets: The unique electronic and steric properties conferred by the 2-methoxy group may enable binding to other, currently unexplored, biological targets. High-throughput screening of this compound against a broad range of biological targets could uncover novel therapeutic opportunities.

| Potential Biological Target | Therapeutic Indication | Rationale |

| Serine Proteases | Thrombosis, Inflammation, Cancer | The benzamidine core is a known serine protease inhibitor. wikipedia.orgselleckchem.comsigmaaldrich.com |

| Hedgehog Signaling Pathway | Cancer (e.g., Basal Cell Carcinoma, Medulloblastoma) | 2-methoxybenzamide derivatives show potent inhibition of this pathway. nih.govrsc.orgsemanticscholar.orgrsc.org |

| Novel, Unexplored Targets | Various | The unique structure may lead to unexpected biological activities. |

Advancements in Asymmetric Synthesis and Stereochemical Control

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives presents an important frontier for research. The introduction of stereocenters can have a profound impact on a molecule's biological activity, often leading to improved potency and reduced side effects.

The development of efficient methods for the asymmetric synthesis of chiral this compound derivatives is crucial for exploring their full therapeutic potential. Recent advancements in catalysis offer promising avenues for achieving high levels of stereochemical control. For instance, rhodium-catalyzed ortho-C-H bond olefination of sterically demanding benzamides has been successfully applied to the diastereoselective synthesis of axially chiral benzamides. nih.gov This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound.

Future research in this area should focus on:

Development of novel chiral catalysts: For the enantioselective synthesis of this compound derivatives bearing stereocenters. This could involve the use of transition metal catalysts with chiral ligands or organocatalysts.

Stereoselective derivatization: Exploring reactions that introduce chirality to the this compound scaffold with high levels of stereocontrol.

Chiral resolution: Developing efficient methods for the separation of enantiomers of racemic mixtures of chiral this compound derivatives.

Applications of Artificial Intelligence and Cheminformatics in Compound Discovery

The integration of artificial intelligence (AI) and cheminformatics is revolutionizing the field of drug discovery. nih.govacs.orgresearchgate.net These computational tools can significantly accelerate the identification of promising new drug candidates and optimize their properties. nih.govnih.goveurekaselect.comlongdom.orgpatsnap.com For a molecule like this compound, where experimental data is still limited, in silico methods can play a crucial role in guiding future research efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. archivepp.comjppres.comunair.ac.idmdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing.

In silico screening and molecular docking can be used to predict how this compound and its analogs might bind to specific biological targets. mdpi.comnih.govmdpi.com This can provide valuable insights into the mechanism of action and help in the design of more potent and selective inhibitors.

Machine learning algorithms can be trained on existing chemical and biological data to predict a wide range of properties for novel this compound derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netarxiv.org This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic properties.

| Computational Tool | Application for this compound | Potential Impact |

| QSAR | Predicting the biological activity of novel derivatives. archivepp.comjppres.comunair.ac.idmdpi.com | Prioritization of synthetic targets and acceleration of lead discovery. |

| Molecular Docking | Predicting the binding mode to biological targets. mdpi.comnih.govmdpi.com | Understanding the mechanism of action and guiding the design of more potent inhibitors. |

| Machine Learning | Predicting ADMET properties. researchgate.netarxiv.org | Early identification of potential liabilities and design of compounds with better drug-like properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-benzamidine, and what reaction conditions optimize yield and purity?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous amidine synthesis strategies can be inferred. A common approach involves converting nitriles to amidines using ammonia or amines under catalytic conditions. For example, benzamide derivatives (e.g., 2-Methoxybenzamide) are synthesized via 2-methoxybenzoic acid activation with thionyl chloride, followed by reaction with ammonia . For amidines, substituting nitrile precursors and optimizing reaction time/temperature (e.g., reflux in ethanol with ammonium chloride) may improve yields. Purity can be enhanced using recrystallization or column chromatography. Commercial availability of this compound hydrochloride (95% purity) suggests feasible scalability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR : The methoxy group (-OCH3) resonates at δ ~3.8–4.0 ppm (1H) and δ ~55–60 ppm (13C). The amidine group (C(NH2)2) shows characteristic NH2 signals at δ ~5–7 ppm (1H) .